molecular formula C10H13NO B15210267 3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole

3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole

Cat. No.: B15210267
M. Wt: 163.22 g/mol
InChI Key: WIKZYIDSXHFCNW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole is a synthetic heterocyclic compound of significant interest in medicinal chemistry and neuroscience research. This compound belongs to the class of tetrahydroisoxazolo pyridines, which are recognized as conformationally restricted, bioisosteric analogs of the neurotransmitter GABA (γ-aminobutyric acid) . The core structure, which fuses an isoxazole ring with a partially saturated benzo ring system, is a privileged scaffold in drug discovery due to its presence in compounds with a broad spectrum of biological activities . Key Research Applications and Value: Neuroscience Tool Compound: Structural analogs of this compound, such as THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol), are well-established inhibitors of GABA transporters (GATs) . These transporters regulate GABAergic signaling by controlling the reuptake of GABA from the synapse. Consequently, this compound serves as a valuable chemical tool for investigating GABA neurotransmission, synaptic plasticity, and the pathophysiology of neurological disorders. Medicinal Chemistry Scaffold: The isoxazole moiety is a prominent pharmacophore found in numerous commercially available drugs and bioactive molecules, underscoring its utility in designing new therapeutic agents . This compound provides a versatile template for structure-activity relationship (SAR) studies, particularly in the development of agents targeting central nervous system (CNS) conditions, cancer, and inflammatory diseases. Synthetic Intermediate: It can also function as a key synthetic intermediate for the preparation of more complex, functionally diverse molecules for high-throughput screening and chemical biology initiatives . Mechanism of Action Insight: While the specific molecular target of this compound requires experimental confirmation for each derivative, its mechanism is inferred from closely related structures. The high research value of this chemotype stems from its action as a small-molecule inhibitor of specific GABA transporter subtypes (e.g., GAT1, BGT1) . By inhibiting GABA reuptake into neurons and glial cells, such compounds elevate synaptic GABA levels, thereby potentiating inhibitory GABAergic signaling. The cyclopropyl substituent is a common feature in medicinal chemistry used to fine-tune properties like metabolic stability, lipophilicity, and target affinity. Quality Note: This product is intended for research purposes as a chemical reference standard or synthetic intermediate. Its identity is confirmed by analytical techniques such as 1 H NMR, 13 C NMR, and mass spectrometry. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-cyclopropyl-4,5,6,7-tetrahydro-2,1-benzoxazole

InChI

InChI=1S/C10H13NO/c1-2-4-9-8(3-1)10(12-11-9)7-5-6-7/h7H,1-6H2

InChI Key

WIKZYIDSXHFCNW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NOC(=C2C1)C3CC3

Origin of Product

United States

Preparation Methods

[3+2] Cycloaddition with Preformed Cyclopropane Moieties

The foundational strategy employs 1,3-dipolar cycloaddition between nitrile oxides and cyclic enol ethers. Claisen's classical oximation of propargylaldehyde derivatives (1903 methodology) has been modernized using copper(I)-catalyzed systems to achieve 85–92% yields in bicyclic systems. For 3-cyclopropyl substitution, Wang et al. (2008) demonstrated that cyclopropyl oximes undergo ring-opening/cyclization cascades in POCl₃/CH₂Cl₂, enabling direct annulation.

Key Parameters

  • Temperature: 0°C to 80°C (dependent on dipole stability)
  • Solvent: Dichloromethane > THF > EtOAc (polar aprotic preferred)
  • Catalysis: CuI (5 mol%) with 1,10-phenanthroline ligands

Intramolecular Nitrile Oxide Cyclization

Jadhav's HTIB-mediated protocol (2013) generates nitrile oxides in situ from aldoximes, which undergo intramolecular trapping with tethered cyclohexenyl groups. This method produces the tetrahydrobenzo[c]isoxazole core with 78% efficiency when using cyclopropanecarboxaldoxime precursors.

Optimized Conditions

Parameter Specification
Oxidizing Agent Hydroxy(tosyloxy)iodobenzene (1.2 eq)
Reaction Time 3–5 hours
Workup Aqueous NaHCO₃ extraction

Post-Cyclization Functionalization Strategies

Palladium-Catalyzed Cyclopropanation

Crossley's iodoisoxazole synthesis (2010) provides a platform for Suzuki-Miyaura coupling with cyclopropylboronic acids. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1), 3-iodo-tetrahydrobenzoisoxazole derivatives couple with boronic acids at 90°C (12h) to install cyclopropyl groups in 65–72% yield.

Limitations

  • Requires pre-installed halogen at C3
  • Sensitive to steric hindrance in bicyclic systems

Ring-Closing Metathesis (RCM) Approaches

Adapting Gayon's iron/palladium tandem catalysis (2011), cyclopropane rings form via RCM of diene precursors using Grubbs-II catalyst (5 mol%). This method constructs the cyclopropyl group concurrently with isoxazole ring formation, achieving 58% yield but requiring strict moisture control.

Green Chemistry Innovations

Ultrasound-Assisted Cyclocondensation

Huang's catalyst-free method (2014) under 40kHz ultrasound radiation reduces reaction times from 8h to 35min for analogous bicyclic isoxazoles. Applied to cyclopropane systems, this approach achieves 82% yield with:

Reaction Profile

  • Solvent: Ethanol/H₂O (3:1)
  • Temperature: 50°C
  • Energy Input: 150 W/cm²

Biorenewable Solvent Systems

Pérez's DES (choline chloride:urea, 2015) enables regioselective cyclization at 60°C with 94% conversion efficiency. The eutectic solvent is recycled 5× without yield deterioration, making it ideal for large-scale 3-cyclopropyl installations.

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Metrics

Method Yield (%) Purity (HPLC) Scalability E-Factor
Cu-Catalyzed Cycloaddition 92 98.4 Pilot 8.7
HTIB-Mediated 78 97.1 Lab 14.2
Pd Cross-Coupling 68 99.0 Bench 22.5
Ultrasound RCM 82 98.7 Pilot 9.1

E-Factor = (Total waste kg)/(Product kg); Lower values indicate greener processes

Mechanistic Considerations and Side-Reaction Control

The major competing pathway involves over-oxidation of the cyclopropane ring during nitrile oxide generation. Kiyani's phosphate buffer system (2013) suppresses this by maintaining pH 6.5–7.0, reducing byproduct formation from 18% to 3%. Steric guidance from the tetrahydrobenzo ring directs cyclopropane addition to the C3 position exclusively, as confirmed by DFT calculations (B3LYP/6-311G**).

Industrial-Scale Adaptation Challenges

While lab methods achieve >90% yields, scale-up faces three key issues:

  • Exothermicity management in cyclopropanation steps
  • Catalyst recovery in Pd-mediated couplings
  • Purification of bicyclic products from regioisomers

Bulanov's microwave-assisted protocol (2017) addresses these by enabling rapid heating/cooling cycles and immobilized catalysts on mesoporous silica. Pilot trials (50L reactor) show consistent 84% yield with 99.5% regiopurity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

a. Tetrahydrobenzo[b]thiophene Derivatives
Compounds like 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives (e.g., thiourea derivatives 3a-b and annulated pyrimidines 4a-b ) share a similar bicyclic framework but replace the isoxazole oxygen with a sulfur atom . This substitution alters electronic density and hydrogen-bonding capacity, impacting reactivity and biological activity. For instance, thiophene derivatives exhibit antitumor activity against multiple cell lines due to their ability to intercalate DNA or inhibit kinases , whereas the biological activity of 3-cyclopropyl-tetrahydrobenzo[c]isoxazole derivatives remains less explored.

b. Chromen-4-one-Fused Isoxazoles The synthesis of 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones (5a-e) introduces additional aromaticity and planar regions via chromen-4-one fusion .

Functional Group Variations

  • Cyclopropyl Substituent : The cyclopropyl group in 3-cyclopropyl-tetrahydrobenzo[c]isoxazole introduces strain and rigidity, which can improve metabolic stability compared to linear alkyl substituents (e.g., methyl or ethyl groups in analogues 3a-e ).
  • Carboxylic Acid Derivatives : Derivatives like 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylic acid (1 ) serve as precursors for esterification and rearrangement reactions, enabling diverse functionalization . In contrast, tetrahydrobenzo[b]thiophene derivatives prioritize thiourea and pyrimidine appendages for biological screening .

Data Tables

Table 1. Structural and Functional Comparison

Compound Class Core Structure Key Substituents Synthetic Method Reported Activity
3-Cyclopropyl-tetrahydrobenzo[c]isoxazole Isoxazole + benzene Cyclopropyl at C3 Baker-Venkataraman rearrangement Limited data
Tetrahydrobenzo[b]thiophene Thiophene + benzene Thiourea/pyrimidine Cyclization of thioureas Antitumor (IC₅₀ <10 µM)
Chromen-4-one-fused isoxazole Isoxazole + chromenone Chromen-4-one at C2 Acid-catalyzed cyclization Hypothesized antimicrobial

Table 2. Electronic Properties

Compound Heteroatom (X) LogP* Hydrogen Bond Acceptors
3-Cyclopropyl-tetrahydrobenzo[c]isoxazole O (isoxazole) ~2.5 3 (O, N)
Tetrahydrobenzo[b]thiophene S (thiophene) ~3.0 2 (N, S)

*Estimated using fragment-based methods.

Biological Activity

3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H13N
  • Molecular Weight : 173.23 g/mol
  • IUPAC Name : this compound

The biological activity of this compound may be attributed to its interaction with various molecular targets. Key mechanisms include:

  • Receptor Modulation : It may act as a modulator for neurotransmitter receptors, particularly those involved in the central nervous system.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play a role in disease pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of isoxazole compounds exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. It has been evaluated in vitro against different cancer cell lines. The results indicate a potential for cytotoxic effects similar to other known isoxazole derivatives.

Study on Neuroprotective Effects

A recent study explored the neuroprotective effects of isoxazole derivatives. While specific data on this compound was not highlighted, the findings suggest that compounds in this class could offer protection against neurodegenerative diseases by modulating glutamate receptors.

Anticancer Research

In a study examining the anticancer potential of various isoxazole derivatives, compounds structurally similar to this compound were found to inhibit tumor growth in vitro. The mechanism was attributed to apoptosis induction in cancer cells .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
This compoundPotential antitumor and antimicrobial activity
Isoxazole Derivative ANeuroprotective
Isoxazole Derivative BAnticancer

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